Fmoc-D-phenylglycinol
Overview
Description
Fmoc-D-phenylglycinol is a derivative of phenylglycine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under basic conditions .
Mechanism of Action
Target of Action
FMOC-D-PHENYLGLYCINOL, also known as this compound or N-Fmoc-D-Phenylglycinol, primarily targets the amino groups of amino acids . It is used as a protecting group in peptide synthesis . The role of this compound is to protect the amino groups during the synthesis process, preventing unwanted reactions that could interfere with the desired peptide sequence .
Mode of Action
The mode of action of this compound involves its interaction with the amino groups of amino acids . The compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This results in the formation of a carbamate, which protects the amino group during peptide synthesis . The compound is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for this removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound allows for the efficient synthesis of peptides, including ones of significant size and complexity . This is achieved through the protection of the amino groups, preventing unwanted reactions and ensuring the correct sequence of amino acids in the peptide .
Pharmacokinetics
It is known that the compound is stable under certain conditions, such as treatment with trifluoroacetic acid . This stability is important for its role in peptide synthesis .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with the correct sequence of amino acids .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . The compound is base-labile, meaning it can be removed by a base . Therefore, the pH of the environment can influence its stability and efficacy . Additionally, temperature can affect the rate of reactions involving the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-phenylglycinol typically involves the protection of the amino group of D-phenylglycinol with the Fmoc group. This can be achieved by reacting D-phenylglycinol with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino group to form the Fmoc-protected compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-phenylglycinol undergoes several types of chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form various derivatives.
Reduction: The carbonyl group in the Fmoc moiety can be reduced under specific conditions.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various Fmoc-protected derivatives, oxidized phenylglycine derivatives, and reduced Fmoc compounds .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-D-phenylglycinol is used as a building block in the synthesis of peptides and other complex molecules. Its stability and ease of removal make it an ideal protecting group for amino acids .
Biology
In biological research, this compound is used in the synthesis of peptide-based drugs and biomolecules. It is also used in the study of protein-protein interactions and enzyme mechanisms .
Medicine
In medicine, this compound is used in the development of peptide-based therapeutics. It is also used in the synthesis of diagnostic agents and imaging probes .
Industry
In the industrial sector, this compound is used in the large-scale production of peptides and other bioactive compounds. It is also used in the development of new materials and nanotechnology applications .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-phenylglycinol: Similar to Fmoc-D-phenylglycinol but with the L-configuration.
Boc-D-phenylglycinol: Uses the tert-butyloxycarbonyl (Boc) group as a protecting group instead of Fmoc.
Cbz-D-phenylglycinol: Uses the benzyloxycarbonyl (Cbz) group as a protecting group.
Uniqueness
This compound is unique due to its stability under acidic conditions and ease of removal under basic conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial .
Biological Activity
Fmoc-D-phenylglycinol, a derivative of phenylglycine, is a significant compound in the field of medicinal chemistry and peptide synthesis. Its unique structure, characterized by the Fmoc (9-fluorenylmethoxycarbonyl) protective group, enhances its utility in various biological applications. This article delves into the biological activities associated with this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an amino alcohol with the following chemical structure:
The presence of the Fmoc group allows for selective protection during peptide synthesis, facilitating the formation of complex structures while maintaining biological activity.
Biological Activities
This compound exhibits a range of biological activities, primarily due to its role in peptide synthesis and modification. Key areas of activity include:
- Antimicrobial Properties : Research indicates that compounds similar to this compound can exhibit antibacterial effects against various pathogens. For instance, analogues have shown effectiveness against Gram-negative bacteria such as Pseudomonas aeruginosa and Proteus mirabilis .
- Antioxidant Activity : The compound has been studied for its potential antioxidant properties, which may contribute to cellular protection against oxidative stress .
- Neuroprotective Effects : Some studies suggest that derivatives of phenylglycine can interact with neurotransmitter systems, potentially offering neuroprotective benefits .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Inhibition of Enzymatic Activity : It has been suggested that this compound may inhibit certain enzymes involved in metabolic pathways, thereby altering physiological responses .
- Receptor Modulation : The compound may interact with specific receptors in the nervous system, influencing neurotransmitter release and signaling pathways .
- Formation of Peptide Bonds : As a building block in peptide synthesis, this compound can be incorporated into larger peptide chains that possess distinct biological activities.
Case Studies
Several studies have explored the biological implications of this compound and its analogues:
- Study on Antibacterial Activity : A comparative analysis was conducted on various Fmoc-protected amino acids, including this compound. The results demonstrated significant antibacterial activity against Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Compound | MIC (µM) | Target Bacteria |
---|---|---|
This compound | 19.8 ± 1.6 | Pseudomonas aeruginosa |
Argyrin A | 18.5 ± 0.9 | Proteus mirabilis |
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c25-14-22(16-8-2-1-3-9-16)24-23(26)27-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22,25H,14-15H2,(H,24,26)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATSPGUSOQBNRU-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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